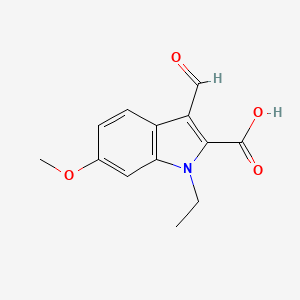
1-Ethyl-3-Formyl-6-Methoxy-1H-Indol-2-carbonsäure
Übersicht
Beschreibung
“1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in recent years due to their biological significance . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Indolderivate, einschließlich Verbindungen wie 1-Ethyl-3-Formyl-6-Methoxy-1H-Indol-2-carbonsäure, haben sich bei der Behandlung von Krebs als vielversprechend erwiesen. Sie können als biologisch aktive Verbindungen wirken, die Krebszellen angreifen . Die spezifische Struktur dieser Verbindung kann es ihr ermöglichen, mit zellulären Komponenten zu interagieren, die für die Proliferation von Krebszellen entscheidend sind, was möglicherweise zur Entwicklung neuer Krebsmedikamente führt.
Antimikrobielle Aktivität
Der Indolkern ist dafür bekannt, antimikrobielle Eigenschaften zu besitzen. Forschungen deuten darauf hin, dass Modifikationen der Indolstruktur, wie sie in this compound vorhanden sind, ihre Wirksamkeit gegen eine Reihe mikrobieller Krankheitserreger verbessern könnten . Dies könnte zur Synthese neuer Antibiotika oder Antiseptika führen.
Neuroprotektive Mittel
Indolderivate wurden auf ihre neuroprotektiven Wirkungen untersucht. Die einzigartigen Substituenten am Indolring von this compound könnten Schutz vor neurodegenerativen Erkrankungen bieten, indem sie wichtige Signalwege modulieren, die am neuronalen Überleben beteiligt sind .
Entzündungshemmende Anwendungen
Das entzündungshemmende Potenzial von Indolderivaten ist gut dokumentiert. This compound könnte bei der Entwicklung entzündungshemmender Medikamente eingesetzt werden, was möglicherweise einen neuen Ansatz zur Behandlung chronischer Entzündungszustände bietet .
Pflanzenwachstumsregulation
Indolverbindungen spielen als Wachstumshormone eine wichtige Rolle in der Pflanzenbiologie. Derivate wie this compound könnten synthetisiert werden, um diese Hormone zu imitieren, wodurch sie in der Landwirtschaft Anwendung finden, um das Pflanzenwachstum und die Entwicklung zu regulieren .
Antivirale Mittel
Einige Indolderivate haben antivirale Aktivitäten gezeigt. Die strukturellen Merkmale von this compound könnten auf ihr Potenzial untersucht werden, die Virusreplikation zu hemmen und zur Behandlung von Virusinfektionen beizutragen .
Enzyminhibition
Indolderivate können als Enzyminhibitoren wirken, was in der Medikamentenentwicklung für verschiedene Krankheiten von entscheidender Bedeutung ist. Die spezifische Zusammensetzung von this compound könnte es ihr ermöglichen, an Enzyme zu binden, die an Krankheitsprozessen beteiligt sind, und so einen Weg zu neuen Behandlungen bieten .
Synthetische Alkaloidvorläufer
Indole sind wichtige Bausteine bei der Synthese von Alkaloiden, die Verbindungen mit signifikanten pharmakologischen Aktivitäten sind. This compound könnte als Vorläufer bei der Synthese komplexer Alkaloide für den medizinischen Gebrauch dienen .
Wirkmechanismus
The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The exact targets and mode of action would depend on the specific structure of the derivative.
As for the biochemical pathways, indole derivatives can interact with a variety of enzymes and proteins within the cell, affecting multiple pathways. For example, some indole derivatives have been shown to inhibit specific enzymes, thereby affecting the biochemical pathway that the enzyme is involved in .
The pharmacokinetics of indole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely depending on their chemical structure. These properties can greatly impact the bioavailability of the compound, or how much of the compound actually reaches its target site in the body .
The action of indole derivatives can also be influenced by various environmental factors. For example, dietary intake has been shown to influence the metabolism of certain indole compounds .
Biochemische Analyse
Biochemical Properties
1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to interact with enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan hydroxylase. These interactions can modulate the activity of these enzymes, leading to changes in the metabolic pathways they regulate. Additionally, 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid may bind to specific receptors or proteins, influencing their function and downstream signaling pathways .
Cellular Effects
1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer, antiviral, and anti-inflammatory activities. These effects are often mediated through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. Additionally, 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid may affect the expression of genes involved in cell proliferation, apoptosis, and immune responses .
Molecular Mechanism
The molecular mechanism of action of 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid involves its interactions with various biomolecules. It can bind to specific receptors or enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of IDO, an enzyme involved in tryptophan metabolism. This inhibition can result in the accumulation of tryptophan and its metabolites, which can have various physiological effects. Additionally, 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid may modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity. Additionally, long-term exposure to 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid may result in adaptive cellular responses, such as changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it may cause toxic or adverse effects. For example, indole derivatives have been reported to cause hepatotoxicity or neurotoxicity at high concentrations. Therefore, it is essential to determine the optimal dosage range for 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid to maximize its therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid is involved in various metabolic pathways. It can interact with enzymes or cofactors that regulate these pathways, leading to changes in metabolic flux or metabolite levels. For instance, indole derivatives can modulate the activity of enzymes involved in tryptophan metabolism, such as IDO or tryptophan hydroxylase. These interactions can result in the accumulation or depletion of specific metabolites, which can have downstream effects on cellular function and physiology .
Transport and Distribution
The transport and distribution of 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization within specific cellular compartments can influence its activity and function. For example, indole derivatives may accumulate in the nucleus or mitochondria, where they can interact with specific biomolecules and modulate their activity .
Subcellular Localization
The subcellular localization of 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives may be localized to the nucleus, where they can interact with transcription factors and modulate gene expression. Alternatively, they may be targeted to the mitochondria, where they can influence cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
1-ethyl-3-formyl-6-methoxyindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-14-11-6-8(18-2)4-5-9(11)10(7-15)12(14)13(16)17/h4-7H,3H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZOMRPHRKDTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC)C(=C1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(3-bromophenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1532482.png)
![2,5-Di(2-butyloctyl)-3,6-di(5-bromo-2-thienyl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B1532484.png)

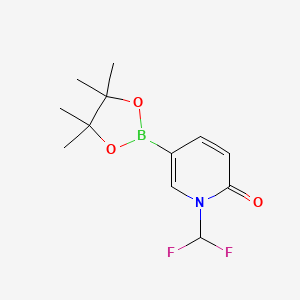


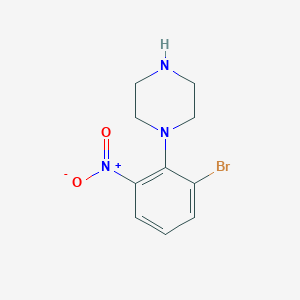
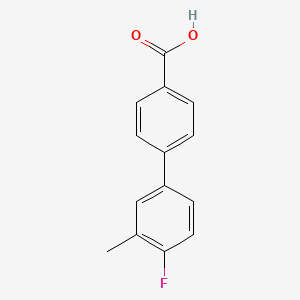

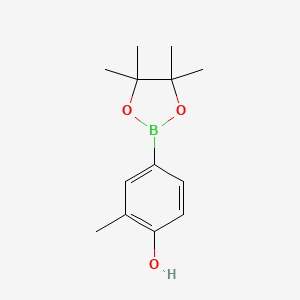
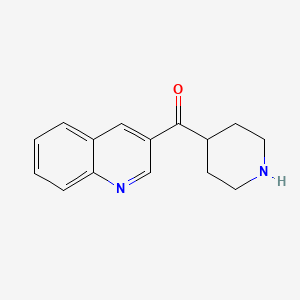
![3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-5-fluoroaniline](/img/structure/B1532497.png)
